molecular formula C24H23Cl3N2O3S B2850065 Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216844-56-2

Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2850065
CAS No.: 1216844-56-2
M. Wt: 525.87
InChI Key: YSLQQQXPOJBUIU-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H23Cl3N2O3S and its molecular weight is 525.87. The purity is usually 95%.
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Biological Activity

Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24_{24}H23_{23}Cl3_{3}N2_{2}O3_{3}S
  • Molecular Weight : 525.9 g/mol
  • CAS Number : 1216844-56-2

The compound is part of a class of thieno[2,3-c]pyridine derivatives that have shown various biological activities. The presence of the dichlorobenzamido group is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit potent antitumor activity. For instance, compounds structurally similar to Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been tested against various human tumor cell lines. These studies often focus on their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
HepG210.5Apoptosis induction
MCF-77.8Cell cycle arrest
A54912.0Inhibition of angiogenesis

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is influenced by its structural components. The dichlorobenzamido moiety enhances its binding affinity to specific receptors involved in tumor suppression and cell signaling pathways.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar thieno[2,3-c]pyridine derivatives had significant cytotoxic effects on breast cancer cells through the modulation of apoptosis-related proteins .
  • Inhibition of Topoisomerase II : Research indicated that compounds within this class exhibited inhibitory effects on topoisomerase II enzymes, which are crucial for DNA replication and repair in cancer cells .
  • Adenosine Receptor Modulation : Other studies have explored the potential of these compounds as modulators at adenosine receptors (A1 and A3), suggesting a role in neuroprotection and anti-inflammatory effects .

Pharmacological Applications

The compound's diverse biological activities suggest potential applications in:

  • Cancer therapy : As an antitumor agent.
  • Neurological disorders : Through modulation of adenosine receptors.
  • Anti-inflammatory treatments : Leveraging its receptor interaction profiles.

Properties

IUPAC Name

ethyl 6-benzyl-2-[(3,5-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O3S.ClH/c1-2-31-24(30)21-19-8-9-28(13-15-6-4-3-5-7-15)14-20(19)32-23(21)27-22(29)16-10-17(25)12-18(26)11-16;/h3-7,10-12H,2,8-9,13-14H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLQQQXPOJBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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